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Compound Name:
1-(5-Bromo-2-

methoxyphenyl)adamantane

Cat. No.: B139514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in

medicinal chemistry and materials science. Computational chemistry provides a powerful lens

through which to understand and predict the properties of substituted adamantanes,

accelerating the design of novel therapeutics and materials. This guide offers an objective

comparison of different computational approaches applied to the study of substituted

adamantanes, supported by data from recent research.

Comparison of Computational Approaches and Key
Findings
The following table summarizes the objectives, methodologies, and key quantitative findings

from a selection of recent computational studies on substituted adamantanes. These studies

highlight the diverse applications of computational chemistry in this field, from drug design to

the prediction of material properties.
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Study Focus

Adamantane

Derivatives

Studied

Computational

Methods

Key

Quantitative

Findings

Reference

Antiviral Activity

(Influenza A M2

Inhibitors)

34 newly-

developed

adamantane-

based M2

inhibitors

Fragment-based

quantitative

structure-activity

relationship (FB-

QSAR)

Development of

a predictive

QSAR model for

anti-influenza

activity.

[1]

Antiviral Activity

(Influenza A

H3N2)

19 amino acid

analogues of

amantadine and

rimantadine

3D-QSAR

(CoMFA),

Molecular

Docking

Glycyl-

rimantadine

showed high

antiviral activity

and plasma

stability. Docking

studies revealed

structural

requirements for

activity.

[2]

Electronic and

Optical

Properties

37 boron-

substituted

adamantane

isomers

DFT (B3LYP/6-

31G(d)), TD-DFT

(CAM-B3LYP/6-

311G(d,p)),

CCSD(T)/CC-

pVDZ

Boron

substitution

progressively

destabilizes the

molecular

framework. A

transition from

electron-donating

to electron-

accepting

behavior occurs

at tri-boron

substitution.

Boron

substitution

induces a

substantial red

shift (184–423

[3]
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nm) in optical

absorption.

Energetic

Materials

Four nitrogen-

rich

hexaazaadamant

ane derivatives

with -

N(O)─NNO₂, -

N(O)─NCN, -N₃,

and -ONO₂

functionalities

DFT

Compound M4

exhibited a high

detonation

pressure (48.39

GPa) and

velocity (9.92

km/s),

surpassing

conventional

explosives. The

studied

compounds

showed superior

thermal stability

compared to CL-

20.

[4]

Enzyme

Inhibition

(Acetylcholineste

rase)

4-

bromobenzyl(Z)-

N'-(adamantan-

1-yl)-4-

phenylpiperazine

-1-

carbothioimidate

(4BAPC)

DFT (M06-2X/6-

311+G(2df,2p)),

Molecular

Docking, MD

Simulations

Solvation-free

energy

calculations

indicated good

solubility in

acetone,

chloroform, and

water. Docking

and MD

simulations

suggested

inhibitory activity

against

acetylcholinester

ase.

[5]
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A detailed understanding of the methodologies employed in these studies is crucial for their

interpretation and replication.

Fragment-Based Quantitative Structure-Activity
Relationship (FB-QSAR) for M2 Inhibitors
Objective: To develop a predictive model for the anti-influenza activity of adamantane-based

M2 inhibitors.

Methodology:

Dataset Construction: A benchmark dataset of 34 newly-developed adamantane-based M2

inhibitors with a wide range of bioactivities was compiled.[1]

Molecular Fragmentation: The structures of the inhibitors were broken down into smaller

chemical fragments.

Descriptor Calculation: For each fragment, a set of physicochemical and structural

descriptors was calculated.

Model Building: A linear regression model was built to correlate the calculated descriptors

with the experimentally determined inhibitory concentrations (IC50).

Model Validation: The predictive power of the QSAR model was validated using statistical

methods.

3D-QSAR and Molecular Docking of Amino Acid
Analogues of Amantadine
Objective: To understand the structure-activity relationship of amino acid-adamantane

conjugates as antiviral agents.

Methodology:

Molecule Preparation: The 3D structures of 38 amino adamantane analogues were

generated and optimized using LigPrep.[2]
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3D-QSAR (CoMFA): Comparative Molecular Field Analysis (CoMFA) was performed to

derive a 3D-QSAR model that relates the steric and electrostatic fields of the molecules to

their biological activities.[2]

Molecular Docking: The synthesized compounds were docked into the M2 proton channel of

the influenza A virus to identify key binding interactions and structural requirements for

activity.[2]

DFT and TD-DFT for Boron-Substituted Adamantanes
Objective: To investigate the effect of boron substitution on the structural, electronic, and optical

properties of adamantane.

Methodology:

Structure Optimization: The geometries of 37 boron-substituted adamantane isomers were

optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-

31G(d) basis set.[3]

Electronic Property Calculation: The ground-state energies of the neutral, cationic, and

anionic species were calculated to analyze their electronic behavior. Higher accuracy single-

point energy calculations were performed using the Coupled Cluster Singles and Doubles

with Perturbative Triples (CCSD(T)) method with the CC-pVDZ basis set for key structures.

[3]

Optical Property Calculation: Time-Dependent DFT (TD-DFT) with the CAM-B3LYP

functional and the 6-311G(d,p) basis set was used to study the optical absorption properties.

[3]

Visualizing Computational Workflows and
Relationships
The following diagrams illustrate the typical workflows and logical relationships in the

computational study of substituted adamantanes.
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Caption: A generalized workflow for computational studies of substituted adamantanes.
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Caption: Logical relationships between computational methods and predicted properties.
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Caption: Conceptual diagram of the M2 proton channel inhibition pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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